N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16248924
InChI: InChI=1S/C11H20N2O2/c1-8-2-4-12-6-10(8)13-11(14)9-3-5-15-7-9/h8-10,12H,2-7H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide

CAS No.:

Cat. No.: VC16248924

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide -

Specification

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide
Standard InChI InChI=1S/C11H20N2O2/c1-8-2-4-12-6-10(8)13-11(14)9-3-5-15-7-9/h8-10,12H,2-7H2,1H3,(H,13,14)
Standard InChI Key PHDGMIUJJSXDIN-UHFFFAOYSA-N
Canonical SMILES CC1CCNCC1NC(=O)C2CCOC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two heterocyclic systems:

  • A piperidine ring (C₅H₁₁N) with a methyl group at the 4-position, conferring stereochemical complexity.

  • An oxolane (tetrahydrofuran) ring (C₄H₇O) linked via a carboxamide group (-CONH-) to the piperidine scaffold.

The IUPAC name, N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide, reflects this arrangement. The stereochemistry at the 3- and 4-positions of the piperidine ring remains unspecified in available literature, suggesting racemic mixtures or unresolved configurations in current syntheses.

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
Canonical SMILESCC1CCNCC1NC(=O)C2CCOC2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface Area55.8 Ų

Synthetic Methodologies

General Synthesis Pathways

While no dedicated synthesis for N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide is documented, analogous compounds provide insight into plausible routes:

Carboxamide Coupling

A two-step approach is inferred from related piperidine-carboxamide syntheses :

  • Oxolane-3-carboxylic Acid Activation: React oxolane-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Amide Formation: Couple the acyl chloride with 4-methylpiperidin-3-amine in the presence of a base (e.g., triethylamine) to yield the target compound .

Solid-Phase Synthesis

Patent literature describes resin-bound syntheses of piperidine carboxamides using Fmoc-protected amines and carbodiimide coupling agents . This method could achieve higher purity but requires specialized equipment.

Challenges in Synthesis

  • Stereochemical Control: The 3-position of the piperidine ring may lead to diastereomer formation, necessitating chiral resolution techniques .

  • Oxolane Ring Stability: Acidic or high-temperature conditions risk oxolane ring opening, requiring mild reaction conditions .

Pharmacological Activity and Mechanism

Neurological Targets

Piperidine derivatives often target σ receptors or neurotransmitter transporters. The methyl group at the 4-position could enhance σ-1 receptor affinity, as seen in analogs like haloperidol.

Applications in Drug Discovery

Kinase Inhibitor Development

The compound’s carboxamide scaffold is a template for ERK5 inhibitors, which are investigated in oncology for their role in cancer cell proliferation and angiogenesis .

Central Nervous System (CNS) Agents

Modifications to enhance blood-brain barrier penetration could yield σ receptor ligands for neuropathic pain or neurodegenerative diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator